molecular formula C11H15N3O2 B4942512 1-(5-nitro-2-pyridinyl)azepane

1-(5-nitro-2-pyridinyl)azepane

Cat. No. B4942512
M. Wt: 221.26 g/mol
InChI Key: CWRQTUKXBRCCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-nitro-2-pyridinyl)azepane, also known as JNJ-5207852, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of azepane compounds and has been found to exhibit potent activity against a variety of diseases.

Mechanism of Action

The mechanism of action of 1-(5-nitro-2-pyridinyl)azepane is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
1-(5-nitro-2-pyridinyl)azepane has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of certain infectious agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(5-nitro-2-pyridinyl)azepane in lab experiments is its potent activity against a variety of diseases. However, there are also some limitations to its use. For example, it may have off-target effects that could interfere with the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 1-(5-nitro-2-pyridinyl)azepane. Some possible areas of investigation include:
- Further studies on the mechanism of action of the compound
- Development of more potent and selective derivatives of the compound
- Evaluation of the compound's activity in animal models of disease
- Investigation of the compound's potential as a therapeutic agent for specific diseases.

Synthesis Methods

The synthesis of 1-(5-nitro-2-pyridinyl)azepane involves a multi-step process. The starting material is 5-nitro-2-pyridinecarboxaldehyde, which is reacted with 1,6-hexanediamine to form the corresponding imine. The imine is then reduced to form the desired azepane compound.

Scientific Research Applications

1-(5-nitro-2-pyridinyl)azepane has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against a variety of diseases, including cancer, inflammation, and infectious diseases.

properties

IUPAC Name

1-(5-nitropyridin-2-yl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-14(16)10-5-6-11(12-9-10)13-7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRQTUKXBRCCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Nitropyridin-2-yl)azepane

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